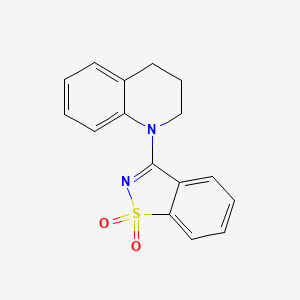

![molecular formula C17H18ClN3 B5600250 9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and has a molecular formula of C19H19ClN4.

Wissenschaftliche Forschungsanwendungen

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Benzimidazoles, including compounds like 2-methylbenzimidazole, have been identified for their ferroelectric and antiferroelectric properties, which are critical for developing lead- and rare-metal-free ferroelectric devices. The imidazole unit's chemical stability and its ability to form dipolar chains through proton tautomerization make these compounds suitable for various electronic applications, including memory devices and sensors. This study underscores the potential of benzimidazole derivatives in electronic device engineering due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).

Antibacterial and Cytotoxicity Studies

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly those involving N-heterocyclic carbene-silver complexes, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on cancer cell lines. This suggests potential applications in developing new antimicrobial agents and anticancer drugs (Patil et al., 2011).

Synthesis and Drug Development

Research into benzimidazole derivatives has led to the development of novel synthetic methods that facilitate the creation of these compounds, which can be used in drug development. For example, the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization offers a pathway to creating amino acid mimetics with a C-terminal imidazole, highlighting the versatility and potential pharmaceutical applications of benzimidazole derivatives (Zaman et al., 2005).

Antineoplastic Activity

Studies on benzimidazole condensed ring systems have uncovered compounds with antineoplastic activity, offering insights into the potential therapeutic applications of benzimidazole derivatives in cancer treatment. These compounds have shown varying degrees of efficacy in inhibiting cancer cell growth, suggesting their utility in developing new anticancer drugs (Abdel-Hafez, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2-methylphenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3.ClH/c1-13-6-2-3-7-14(13)12-20-16-9-5-4-8-15(16)19-11-10-18-17(19)20;/h2-9H,10-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMIWXFXMDNVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)

![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5600173.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)

![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5600226.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5600235.png)

![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)

![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B5600269.png)